molecular formula C8H4N2O8 B14618472 2,3-Dinitrobenzene-1,4-dicarboxylic acid CAS No. 59989-97-8

2,3-Dinitrobenzene-1,4-dicarboxylic acid

Cat. No.: B14618472
CAS No.: 59989-97-8
M. Wt: 256.13 g/mol
InChI Key: ANTJQCOLMJGTFH-UHFFFAOYSA-N
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Description

2,3-Dinitrobenzene-1,4-dicarboxylic acid is a high-purity, research-grade chemical compound offered for use in laboratory research and chemical synthesis. This compound features a benzene ring symmetrically substituted with two nitro groups in the 2 and 3 positions and two carboxylic acid functional groups in the 1 and 4 positions. The presence of these orthogonal functional groups makes it a valuable, multi-functional intermediate for constructing more complex organic structures, such as polymers, metal-organic frameworks (MOFs), and energetic materials. The electron-withdrawing nature of the nitro groups can significantly influence the acidity and reactivity of the carboxylic acid groups, as well as the electronic properties of the resulting materials. While specific physical data for this compound (such as melting point) is not readily available, related compounds like 1,4-dinitrobenzene are known to be crystalline solids with high melting points (e.g., 1,4-dinitrobenzene melts at 174 °C) . Researchers can utilize this molecule in nucleophilic aromatic substitution reactions, amidation, esterification, and polymerization. As with all dinitrobenzene derivatives, it must be handled with extreme care due to potential energetic properties and toxicity. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or human consumption. Researchers should conduct a thorough hazard assessment before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59989-97-8

Molecular Formula

C8H4N2O8

Molecular Weight

256.13 g/mol

IUPAC Name

2,3-dinitroterephthalic acid

InChI

InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14)

InChI Key

ANTJQCOLMJGTFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dinitrobenzene-1,4-dicarboxylic acid typically involves the nitration of benzene derivatives. One common method is the nitration of benzene-1,4-dicarboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 2,3-Dinitrobenzene-1,4-dicarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dinitrobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dinitrobenzene-1,4-dicarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dinitrobenzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and substituent effects among benzene-1,4-dicarboxylic acid derivatives:

Compound Name Substituents (Positions) Functional Groups Key Properties/Applications
2,3-Dinitrobenzene-1,4-dicarboxylic acid 2-NO₂, 3-NO₂ Two -COOH, two -NO₂ High acidity, potential MOF/catalyst use
Terephthalic acid (BDC) None Two -COOH Polymer production (e.g., PET plastics)
2-Aminobenzene-1,4-dicarboxylic acid (NH₂BDC) 2-NH₂ Two -COOH, one -NH₂ MOF synthesis, basic coordination sites
2-Nitrobenzene-1,4-dicarboxylic acid (NO₂BDC) 2-NO₂ Two -COOH, one -NO₂ Enhanced Lewis acidity in MOFs
2,5-Dihydroxybenzene-1,4-dicarboxylic acid (DOBDC) 2-OH, 5-OH Two -COOH, two -OH MOFs for gas storage (e.g., CO₂ capture)
Tetrafluorobenzene-1,4-dicarboxylic acid 2-F, 3-F, 5-F, 6-F Two -COOH, four -F High electron-withdrawing, catalytic MOFs

Key Observations :

  • Electron-Withdrawing Effects: Nitro (-NO₂) groups are stronger electron-withdrawing substituents compared to -F or -COOH, leading to significantly lower pKa values (higher acidity) in 2,3-dinitrobenzene-1,4-dicarboxylic acid. For example, terephthalic acid (pKa₁ ≈ 3.5) is less acidic than NO₂BDC (pKa₁ ≈ 1.8) .
  • Coordination Chemistry: Nitro-substituted derivatives form robust MOFs due to their ability to enhance the electropositivity of metal nodes (e.g., Ce(IV), Zr(IV)), improving catalytic activity in redox reactions .
  • Stability: Nitro groups may reduce thermal stability compared to hydroxyl or amino derivatives but increase resistance to hydrolysis in acidic environments .

Physicochemical Properties

Property 2,3-Dinitrobenzene-1,4-dicarboxylic Acid Terephthalic Acid (BDC) NO₂BDC NH₂BDC
Molecular Weight (g/mol) ~258.11 166.13 211.12 181.15
Solubility in Water Low Moderate Low Moderate
pKa₁ (First -COOH) ~1.2 (estimated) 3.51 1.8 2.5
Melting Point >300°C (decomposes) 300°C (sublimes) 280°C 245°C

Notes:

  • The low solubility of nitro-substituted derivatives limits their use in aqueous-phase reactions but enhances compatibility with organic solvents in MOF synthesis .
  • Decomposition at high temperatures restricts applications in high-temperature catalysis but is suitable for explosives or energetic materials .

Q & A

Basic: What synthetic methodologies are recommended for introducing nitro groups into benzene-dicarboxylic acid derivatives?

Answer:
The synthesis of nitro-substituted benzene-dicarboxylic acids typically involves nitration reactions under controlled conditions. For example, benzene-1,4-dicarboxylic acid derivatives can be functionalized using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to achieve regioselective nitration. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the desired isomer. Characterization by ¹H/¹³C NMR and FT-IR confirms nitro group incorporation, with distinct shifts in carboxylate and aromatic proton regions .

Basic: How can crystallographic techniques resolve structural ambiguities in nitro-functionalized dicarboxylic acid derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving structural ambiguities. Programs like SHELXL (part of the SHELX suite) enable refinement of nitro group orientations and hydrogen-bonding networks. For nitro-substituted derivatives, high-resolution data (≤ 0.8 Å) is essential to mitigate electron density artifacts caused by nitro group delocalization. Pairwise refinement of anisotropic displacement parameters improves model accuracy .

Advanced: How do nitro substituents influence the electronic properties of metal-organic frameworks (MOFs) derived from benzene-dicarboxylic acids?

Answer:
Nitro groups act as electron-withdrawing moieties, reducing the electron density of the aromatic linker and modulating MOF conductivity. For instance, in Fe₂(DOBDC) analogs (DOBDC⁴⁻ = 2,5-dihydroxybenzene-1,4-dicarboxylate), substituents like –NO₂ can alter metal-to-ligand charge transfer (MLCT) efficiency. Electrochemical impedance spectroscopy (EIS) and density functional theory (DFT) simulations are used to quantify conductivity changes and predict bandgap modifications. Contrastingly, steric effects from nitro groups may reduce porosity, necessitating BET surface area analysis .

Advanced: What strategies address contradictions in catalytic activity data for nitro-functionalized MOFs?

Answer:
Discrepancies in catalytic performance often arise from variations in synthetic conditions (e.g., solvent, temperature) or incomplete activation of MOF pores. To resolve this:

  • Perform in situ PXRD to monitor phase purity during synthesis.
  • Use X-ray photoelectron spectroscopy (XPS) to verify nitro group integrity post-synthesis.
  • Compare catalytic turnover frequencies (TOF) under standardized conditions (e.g., fixed pressure, solvent polarity).
    For example, conflicting reports on Co-MOFs derived from benzene-1,4-dicarboxylic acid were resolved by correlating TOF with defect density quantified via positron annihilation lifetime spectroscopy (PALS) .

Advanced: How can computational methods guide the design of nitro-functionalized linkers for targeted MOF applications?

Answer:
DFT and molecular dynamics (MD) simulations predict linker geometry, electronic structure, and host-guest interactions. For nitro-substituted linkers:

  • Calculate electrostatic potential maps to identify reactive sites for guest molecule adsorption.
  • Simulate ligand conformation during MOF assembly using software like Materials Studio.
  • Validate predictions with experimental gas adsorption data (e.g., CO₂ uptake at 1 bar). Studies on isoreticular MOFs (IRMOFs) highlight how nitro groups reduce pore accessibility but enhance selectivity for polar adsorbates like H₂O or NH₃ .

Basic: What precautions are necessary when handling nitro-substituted dicarboxylic acids in laboratory settings?

Answer:
Nitro compounds are potential oxidizers and require stringent safety protocols:

  • Use explosion-proof equipment during synthesis.
  • Store under inert atmosphere (N₂ or Ar) to prevent decomposition.
  • Monitor thermal stability via differential scanning calorimetry (DSC). Personal protective equipment (PPE), including flame-resistant lab coats and chemical-grade gloves, is mandatory. Spills should be neutralized with wet sand and disposed via certified hazardous waste channels .

Advanced: How do nitro groups affect the electrochemical stability of dicarboxylic acid-based electrodes in hybrid supercapacitors?

Answer:
Nitro groups enhance redox activity but may compromise cycling stability due to parasitic side reactions. Cyclic voltammetry (CV) in non-aqueous electrolytes (e.g., 1 M LiPF₆ in EC/DMC) reveals oxidation peaks at ~3.2 V vs. Li/Li⁺. Accelerated degradation tests (1,000 cycles at 10 C-rate) combined with post-mortem SEM/EDS analysis identify nitro group reduction as a failure mechanism. Mitigation strategies include covalent grafting of conductive polymers (e.g., PEDOT:PSS) onto the MOF surface .

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